molecular formula C14H16O2 B105231 2-(4-Acetylbenzyl)cyclopentanone CAS No. 96824-28-1

2-(4-Acetylbenzyl)cyclopentanone

Cat. No. B105231
CAS RN: 96824-28-1
M. Wt: 216.27 g/mol
InChI Key: SSPNGIPDONSHKK-UHFFFAOYSA-N
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Description

“2-(4-Acetylbenzyl)cyclopentanone” is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.28 .


Molecular Structure Analysis

The molecular structure of “2-(4-Acetylbenzyl)cyclopentanone” is represented by the molecular formula C14H16O2 . Further details about its structure are not available in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antinociceptive Activities : A study on 2-(3′,5′-Dimethoxybenzylidene) cyclopentanone (DMBC), a compound related to 2-(4-Acetylbenzyl)cyclopentanone, found it exhibits potent antinociceptive effects in mice models. This effect is partially attributed to the activation of autophagy and cathepsin L pathways, indicating its potential in pain management (Gu et al., 2013).

  • Biotransformations and Metabolic Pathways : The enzymatic pathways involving cyclopentanone derivatives have been explored for their biotransformation capabilities. For example, a gene cluster involved in cyclopentanol metabolism was characterized in Comamonas sp., highlighting the potential for biotechnological applications to produce valuable chemical intermediates (Iwaki et al., 2002).

  • Antimicrobial and Antioxidant Properties : Compounds derived from condensation reactions involving 2-acetylpyridine and related structures have shown moderate antifungal activity, suggesting their potential in developing new antimicrobial agents (Rusnac et al., 2020).

Material Science and Catalysis

  • Catalytic Applications : The conversion of furfural into cyclopentanone over Ni–Cu bimetallic catalysts demonstrates the utility of cyclopentanone derivatives in facilitating hydrogenation and rearrangement reactions, important for producing renewable chemicals and fuels (Yanliang et al., 2013).

  • Synthesis of Renewable Fuels : Research on the synthesis of high-density fuel from cyclopentanone derived from hemicellulose points to the role of such compounds in developing sustainable energy sources. This showcases the compound's relevance in green chemistry and biofuel production (Wang et al., 2017).

Spectroscopic and Photophysical Studies

  • Spectroscopic Properties : Studies on the absorption and fluorescence of 2,5-diarylidenecyclopentanones have shed light on their excited-state proton transfer mechanisms, which could be applied in developing novel photonic materials and sensors (Ucak-Astarlioglu et al., 2005).

properties

IUPAC Name

2-[(4-acetylphenyl)methyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(15)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPNGIPDONSHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Acetylphenyl)methyl]cyclopentan-1-one

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